molecular formula C9H8F3NO2 B6202211 methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1448777-17-0

methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No. B6202211
CAS RN: 1448777-17-0
M. Wt: 219.2
InChI Key:
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Description

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate (M6MTP2C) is a small molecule that has been used for various scientific research applications in recent years. It is a versatile compound that can be used in a variety of methods and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate has been used for a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and gene expression. It has also been used in the development of new drugs and drug delivery systems. Additionally, it has been used in the study of cell signaling pathways and in the design of molecular sensors.

Mechanism of Action

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate has been found to interact with a variety of proteins and enzymes. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases, which can lead to the regulation of various cellular processes. Additionally, it has been found to interact with certain proteins, such as G-protein coupled receptors, which can lead to the activation of specific signaling pathways.
Biochemical and Physiological Effects
methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, which can lead to the regulation of various cellular processes. Additionally, it has been found to interact with certain proteins, which can lead to the activation of specific signaling pathways. It has also been found to modulate the expression of certain genes, which can lead to the regulation of certain physiological processes.

Advantages and Limitations for Lab Experiments

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate has several advantages for lab experiments. It is a small molecule, which makes it easier to work with and allows for more precise control over its effects. Additionally, it is a versatile compound, which means it can be used in a variety of methods and for a variety of applications. However, there are some limitations to using methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate in lab experiments. It is a relatively new compound, so there is still much to be learned about its effects and how it interacts with other molecules. Additionally, it can be difficult to obtain in large quantities, which can make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate. One potential direction is the development of new drugs and drug delivery systems. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other molecules. Additionally, further research could be done to better understand its biochemical and physiological effects and how it can be used to modulate gene expression and cell signaling pathways. Finally, further research could be done to explore its potential applications in the development of new sensors and diagnostic tools.

Synthesis Methods

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate can be synthesized through a two-step process. The first step involves the reaction of 4-trifluoromethylpyridine-2-carboxylic acid with methylmagnesium bromide in diethyl ether. This reaction produces the intermediate 4-trifluoromethylpyridine-2-carboxylic acid methyl ester which can then be reacted with 6-methylpyridine-2-carboxylic acid in the presence of a base such as potassium carbonate to produce methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate involves the reaction of 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes.", "Slowly add methanol to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain the desired product, methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate." ] }

CAS RN

1448777-17-0

Molecular Formula

C9H8F3NO2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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